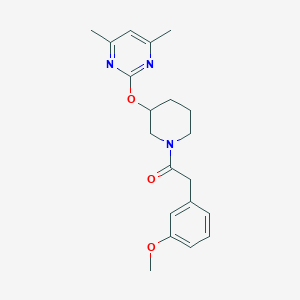

1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-(3-methoxyphenyl)ethanone

説明

1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-(3-methoxyphenyl)ethanone is a synthetic compound featuring a piperidine ring substituted with a dimethylpyrimidinyloxy group at the 3-position and a 3-methoxyphenyl-acetyl moiety at the 1-position. Its molecular formula is C₂₁H₂₅N₃O₃, with a molecular weight of 367.45 g/mol.

特性

IUPAC Name |

1-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-(3-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O3/c1-14-10-15(2)22-20(21-14)26-18-8-5-9-23(13-18)19(24)12-16-6-4-7-17(11-16)25-3/h4,6-7,10-11,18H,5,8-9,12-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBAOBDDFOAQLSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)CC3=CC(=CC=C3)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-(3-methoxyphenyl)ethanone is a synthetic organic compound featuring a pyrimidine moiety, which is recognized for its diverse pharmacological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Chemical Structure and Properties

The compound can be described by its molecular formula and has a molecular weight of approximately 328.41 g/mol. The structure includes a piperidine ring, a methoxyphenyl group, and a dimethylpyrimidine moiety, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly enzymes and receptors involved in cellular signaling pathways. The presence of the pyrimidine ring allows for modulation of enzyme activity, which can lead to significant biological effects such as:

- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes that are crucial for cellular metabolism.

- Alteration of Signal Transduction Pathways : By interacting with receptors, it may alter signaling cascades that affect cell proliferation and apoptosis.

Anticancer Activity

Research indicates that compounds with similar structures exhibit notable anticancer properties. For instance, studies have shown that analogues with pyrimidine moieties can effectively inhibit the growth of various cancer cell lines.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits broad-spectrum activity against both gram-positive and gram-negative bacteria.

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | |

| Escherichia coli | 16 µg/mL |

Case Study 1: Anticancer Efficacy

In a recent study, the anticancer efficacy of 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-(3-methoxyphenyl)ethanone was evaluated in vitro against several cancer cell lines. The results demonstrated significant inhibition of cell proliferation, particularly in the HT29 colon cancer cell line, with an IC50 value indicating potent activity.

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial properties of the compound against various pathogens. Results indicated effective inhibition of bacterial growth, suggesting potential applications in treating infections caused by resistant strains.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with the target molecule, particularly in their piperidine, ethanone, or aryloxy substituents. Key comparisons are outlined below:

2-(3-Methoxyphenyl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone

- Molecular Formula : C₂₀H₂₁F₃N₂O₃

- Molecular Weight : 394.4 g/mol

- Key Differences : Replaces the dimethylpyrimidinyl group with a trifluoromethylpyridinyloxy substituent. The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the dimethylpyrimidine moiety in the target compound.

- Relevance : The presence of a pyridine ring instead of pyrimidine may alter binding affinities in biological targets, such as kinase inhibition .

1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone

- Molecular Formula : C₁₉H₂₁ClN₂O₄

- Molecular Weight : 376.8 g/mol

- Key Differences: Features a 3-chloropyridinyloxy group and a 2-methoxyphenoxy substituent.

- Relevance : The dual aryloxy substitution may confer distinct pharmacokinetic profiles compared to the single 3-methoxyphenyl group in the target compound .

Vandetanib Derivatives ()

- Example Compound: 1-{4-[({4-[(3-Bromo-4-methylphenyl)amino]-6-methoxyquinazolin-7-yl}oxy)methyl]piperidin-1-yl}-2-(5-nitroimidazol-1-yl)ethanone Molecular Formula: C₃₀H₂₈BrN₇O₄ Molecular Weight: 638.17 g/mol Key Differences: Incorporates a quinazoline core and nitroimidazole group, diverging from the pyrimidine and methoxyphenyl motifs in the target compound. Relevance: The quinazoline moiety is associated with tyrosine kinase inhibition (e.g., EGFR), suggesting the target compound’s pyrimidine group may serve a similar role but with reduced steric bulk .

1-[3-[(4-Bromobenzyl)oxy]phenyl]-2-(1H-imidazol-1-yl)ethanone (4a)

- Molecular Formula : C₁₈H₁₅BrN₂O₂

- Molecular Weight : 383.2 g/mol

- Key Differences : Substitutes the piperidine-pyrimidine system with an imidazole ring and bromobenzyloxy group.

- Relevance : Demonstrates the impact of heterocyclic diversity on biological activity; imidazole derivatives often exhibit antimicrobial or antiparasitic properties, whereas pyrimidines are more common in anticancer agents .

Key Structural and Functional Insights

- Piperidine Modifications : The position and nature of the piperidine substituent (e.g., pyrimidinyloxy vs. pyridinyloxy) critically influence solubility and target engagement. For instance, trifluoromethyl groups (as in ) enhance lipophilicity, whereas methoxy groups (as in the target compound) may improve aqueous solubility.

- Synthetic Feasibility : Yields for analogous compounds (e.g., 66.6–71.1% in ) indicate that the target molecule’s synthesis could be optimized using similar base-catalyzed coupling or cyclization strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。